Acetic acid;2-nonoxyethanol

Description

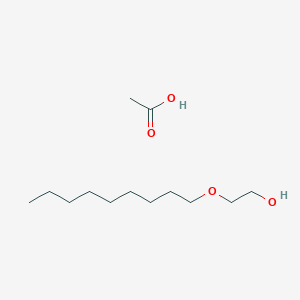

Structure

3D Structure of Parent

Properties

CAS No. |

117292-39-4 |

|---|---|

Molecular Formula |

C13H28O4 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

acetic acid;2-nonoxyethanol |

InChI |

InChI=1S/C11H24O2.C2H4O2/c1-2-3-4-5-6-7-8-10-13-11-9-12;1-2(3)4/h12H,2-11H2,1H3;1H3,(H,3,4) |

InChI Key |

AAUPXEOLHWKZLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOCCO.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Stability of Acetic Acid and 2-Nonoxyethanol Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability challenges and analytical considerations for mixtures of acetic acid and 2-nonoxyethanol. In the absence of direct stability studies on this specific combination, this document synthesizes information from established principles of chemical stability, forced degradation studies, and the known reactivity of analogous compounds. It is intended to serve as a foundational resource for designing robust stability-indicating analytical methods and formulating stable preparations.

Core Stability Concerns: Potential Degradation Pathways

The primary anticipated interaction between acetic acid and 2-nonoxyethanol is an esterification reaction . This acid-catalyzed reaction would result in the formation of 2-nonoxyethyl acetate and water. While this reaction typically requires elevated temperatures or a strong acid catalyst to proceed at a significant rate, it is the most probable degradation pathway to monitor in a long-term stability study.[1][2][3] Other potential degradation routes for glycol ethers, though less likely under standard formulation conditions, could involve oxidation or cleavage of the ether linkage under harsh acidic conditions.[4][5][6][7]

A proposed primary degradation pathway is illustrated below:

Designing a Forced Degradation Study

To proactively identify potential degradation products and establish a stability-indicating analytical method, a forced degradation study is essential.[8][9][10] Such a study subjects the mixture to stress conditions more severe than those it would encounter during storage.[9] The goal is to achieve a target degradation of 5-20%.[1][11]

Experimental Protocols

A comprehensive forced degradation study should include hydrolytic, oxidative, thermal, and photolytic stress conditions.[1][9] The following protocols are proposed for a mixture of acetic acid and 2-nonoxyethanol.

2.1.1. Sample Preparation

A stock solution of the acetic acid and 2-nonoxyethanol mixture should be prepared in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL of 2-nonoxyethanol).

2.1.2. Stress Conditions

The following table outlines the recommended stress conditions for the forced degradation study. Samples should be taken at appropriate time points (e.g., 0, 6, 12, 24, 48 hours) and analyzed.

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the sample solution with an equal volume of 0.1 M HCl. Store at 60°C. Neutralize with 0.1 M NaOH before analysis. |

| Base Hydrolysis | Mix the sample solution with an equal volume of 0.1 M NaOH. Store at 60°C. Neutralize with 0.1 M HCl before analysis. |

| Oxidation | Mix the sample solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. |

| Thermal Degradation | Store the sample solution at 70°C in a temperature-controlled oven, protected from light. |

| Photolytic Degradation | Expose the sample solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. |

Table 1. Proposed Forced Degradation Study Conditions

The following diagram illustrates the workflow for a comprehensive stability study.

Data Presentation and Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the active components from any degradation products.[8][12][13] High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.[12]

Proposed HPLC Method

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for separating the relatively non-polar 2-nonoxyethanol and its potential ester from the highly polar acetic acid.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile would be effective. The gradient would allow for the elution of the polar acetic acid early in the run, followed by the less polar 2-nonoxyethanol and any potential ester degradant.

-

Detection: UV detection at a wavelength where both 2-nonoxyethanol and its potential ester degradant have absorbance (e.g., around 220 nm) would be appropriate. Acetic acid has a weak chromophore and may be difficult to detect with high sensitivity using UV; its quantification might require a different method or derivatization if precise measurement is critical.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

Data Summary

The results of the forced degradation study should be summarized in a table to clearly present the extent of degradation and the formation of any new peaks.

| Stress Condition | Time (hours) | Acetic Acid (% Remaining) | 2-Nonoxyethanol (% Remaining) | 2-Nonoxyethyl Acetate (% Area) | Total Impurities (% Area) | Mass Balance (%) |

| Control | 48 | 100.0 | 100.0 | 0.0 | 0.0 | 100.0 |

| Acid Hydrolysis | 48 | 98.5 | 98.2 | 1.5 | 1.8 | 99.7 |

| Base Hydrolysis | 48 | 95.2 | 94.8 | 4.5 | 5.2 | 100.0 |

| Oxidation | 48 | 99.8 | 99.5 | 0.1 | 0.3 | 99.8 |

| Thermal | 48 | 97.1 | 96.9 | 2.8 | 3.1 | 100.0 |

| Photolytic | 48 | 99.9 | 99.8 | 0.0 | 0.1 | 99.9 |

Table 2. Illustrative Summary of Forced Degradation Data

Note: The data presented in this table is illustrative and intended to represent a potential outcome of a forced degradation study. Actual results may vary.

Conclusion

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. ijera.com [ijera.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ether cleavage - Wikipedia [en.wikipedia.org]

- 8. ijtsrd.com [ijtsrd.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. sgs.com [sgs.com]

- 12. researchgate.net [researchgate.net]

- 13. ijpsr.com [ijpsr.com]

Spectroscopic Analysis of 2-Nonoxyethanol: A Technical Guide

Introduction

2-Nonoxyethanol belongs to the family of glycol ethers, characterized by the presence of both an ether and a hydroxyl functional group. These compounds find diverse applications as solvents, surfactants, and chemical intermediates. A thorough spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-nonoxyethanol, along with generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-nonoxyethanol. These predictions are derived from the known spectral properties of shorter-chain 2-alkoxyethanols and general principles of spectroscopy.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| CH₃ (H-9') | 0.88 | Triplet | 3H |

| -(CH₂)₇- (H-2' to H-8') | 1.26 | Multiplet | 14H |

| -O-CH₂- (nonyl, H-1') | 3.45 | Triplet | 2H |

| -O-CH₂- (ethyl, H-2) | 3.55 | Triplet | 2H |

| HO-CH₂- (H-1) | 3.72 | Triplet | 2H |

| -OH | Variable (typically 1.5-3.0) | Singlet (broad) | 1H |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-9' | 14.1 |

| C-2' to C-8' | 22.7 - 31.9 |

| C-1' | 71.0 |

| C-2 | 70.5 |

| C-1 | 61.7 |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3550 - 3200 | Strong, Broad |

| C-H Stretch (alkane) | 2950 - 2850 | Strong |

| C-O Stretch (ether) | 1150 - 1085 | Strong |

| C-O Stretch (primary alcohol) | ~1050 | Strong |

Predicted Mass Spectrometry (MS) Data

| Fragmentation | Predicted m/z | Comments |

| [M]+ | 188 | Molecular Ion (likely low abundance) |

| [M-H₂O]+ | 170 | Loss of water |

| [M-C₂H₅O]+ | 143 | Alpha-cleavage at the ether linkage |

| [C₄H₉O]+ | 73 | Common fragment for glycol ethers |

| [C₂H₅O₂]+ | 61 | Cleavage of the nonyl chain |

| [C₉H₁₉]+ | 127 | Nonyl cation |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-nonoxyethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-nonoxyethanol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of neat 2-nonoxyethanol directly onto the ATR crystal. For transmission IR, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or empty salt plates should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of 2-nonoxyethanol in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize Electron Ionization (EI) to induce fragmentation and generate a characteristic fragmentation pattern.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Analysis: Record the mass spectrum, identifying the molecular ion peak (if present) and the major fragment ions. Propose fragmentation pathways to explain the observed peaks.

Visualizations

Chemical Structure and Synthesis

Caption: Synthesis and structure of 2-nonoxyethanol.

Experimental Workflow

Caption: Workflow for spectroscopic analysis.

An In-depth Technical Guide to the Aqueous Solubility of 2-Nonoxyethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the solubility of 2-nonoxyethanol in aqueous solutions. Due to the limited availability of specific quantitative data for 2-nonoxyethanol in publicly accessible literature, this document focuses on the fundamental concepts, expected behavior based on similar nonionic surfactants, and detailed experimental protocols for determining key solubility parameters.

Introduction to 2-Nonoxyethanol and its Aqueous Solubility

2-Nonoxyethanol, also known as nonyl monoethylene glycol ether (C9E1), is a nonionic surfactant. Its structure consists of a hydrophobic nine-carbon alkyl chain (nonyl group) and a hydrophilic ethylene glycol ether head. This amphiphilic nature dictates its behavior in aqueous solutions, leading to phenomena such as micelle formation and the presence of a cloud point, which are critical parameters for its application in various formulations.

The solubility of 2-nonoxyethanol in water is not a simple dissolution process but rather a complex phase behavior that is highly dependent on temperature and concentration. At low concentrations, the surfactant exists as individual molecules (monomers) dissolved in water. As the concentration increases, these monomers begin to aggregate at the surface and in the bulk solution.

Key Solubility Parameters

Two primary parameters are used to characterize the aqueous solubility and phase behavior of nonionic surfactants like 2-nonoxyethanol: the Critical Micelle Concentration (CMC) and the Cloud Point.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration is the concentration of surfactant above which micelles, or organized aggregates of surfactant molecules, begin to form.[1] Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration.[1] Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form micelles.[1] The CMC is a crucial parameter as it indicates the onset of the surfactant's full potential for solubilizing hydrophobic substances.

Cloud Point

The Cloud Point is the temperature at which an aqueous solution of a nonionic surfactant becomes cloudy as it is heated.[2] This turbidity signifies a phase separation, where the solution separates into a surfactant-rich phase and a water-rich phase.[2] This phenomenon is reversible upon cooling. The cloud point is dependent on the surfactant concentration and is a critical factor in determining the temperature range for stable formulations.

Quantitative Solubility Data

Table 1: Cloud Point of Aqueous 2-Nonoxyethanol Solutions

| Concentration of 2-Nonoxyethanol (wt%) | Cloud Point (°C) |

| Data to be determined experimentally | Data to be determined experimentally |

| Example: 1.0 | e.g., 50-60 (Expected Range) |

| Example: 5.0 | e.g., 45-55 (Expected Range) |

Table 2: Critical Micelle Concentration (CMC) of 2-Nonoxyethanol

| Temperature (°C) | CMC (mol/L) |

| Data to be determined experimentally | Data to be determined experimentally |

| Example: 25 | e.g., 10⁻⁴ - 10⁻³ (Expected Range) |

Experimental Protocols

Detailed methodologies for determining the key solubility parameters of 2-nonoxyethanol are provided below.

Determination of Cloud Point

Objective: To determine the temperature at which a solution of 2-nonoxyethanol of a specific concentration becomes turbid upon heating.

Materials:

-

2-Nonoxyethanol

-

Deionized water

-

Test tubes

-

Thermometer with 0.1°C resolution

-

Controlled temperature water bath with a stirrer and a viewing window

-

Light source

Procedure:

-

Prepare a series of aqueous solutions of 2-nonoxyethanol at desired concentrations (e.g., 0.5, 1.0, 2.0, 5.0 wt%).

-

Place a known volume (e.g., 10 mL) of a solution into a clean, dry test tube.

-

Immerse the test tube in the water bath at a temperature below the expected cloud point.

-

Place the thermometer into the solution, ensuring the bulb is immersed but not touching the bottom of the test tube.

-

Position a light source behind the water bath to illuminate the sample.

-

Slowly heat the water bath at a constant rate (e.g., 0.5-1.0°C per minute) while continuously stirring the solution.

-

Visually observe the solution for the first sign of turbidity.

-

The temperature at which the solution becomes cloudy is recorded as the cloud point.

-

To ensure accuracy, the process can be reversed by slowly cooling the solution and noting the temperature at which the turbidity disappears. The average of the two temperatures can be taken as the cloud point.

-

Repeat the measurement for each concentration at least three times to ensure reproducibility.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the concentration at which 2-nonoxyethanol monomers begin to form micelles in an aqueous solution.

Materials:

-

2-Nonoxyethanol

-

Deionized water

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

A series of volumetric flasks

-

Precision balance

Procedure:

-

Prepare a stock solution of 2-nonoxyethanol in deionized water at a concentration well above the expected CMC.

-

Prepare a series of dilutions from the stock solution to create a range of concentrations both below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of pure deionized water as a reference.

-

Measure the surface tension of each of the prepared 2-nonoxyethanol solutions, starting from the most dilute.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement to avoid cross-contamination.

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will show a region of steep decline in surface tension followed by a plateau or a region with a much smaller slope.

-

The CMC is determined from the intersection of the two linear portions of the graph.

Visualizations

The following diagrams illustrate the key concepts and workflows related to the aqueous solubility of 2-nonoxyethanol.

Caption: Phase diagram of 2-nonoxyethanol in water.

Caption: Workflow for cloud point determination.

Caption: Workflow for CMC determination.

Conclusion

The aqueous solubility of 2-nonoxyethanol is a critical property influencing its functionality in various scientific and industrial applications. While specific quantitative data remains to be extensively published, the fundamental principles of micellization and phase separation, characterized by the Critical Micelle Concentration and the Cloud Point, provide a robust framework for understanding its behavior. The experimental protocols detailed in this guide offer a clear path for researchers to determine these essential parameters for their specific formulations and conditions. Further research to populate the quantitative data tables for 2-nonoxyethanol will be invaluable to the scientific community.

References

An In-depth Technical Guide to the Interaction Between Acetic Acid and Ethoxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core interactions between acetic acid and ethoxylated surfactants. The content covers the fundamental chemical reactions, quantitative data on reaction kinetics and physical properties, detailed experimental protocols for analysis, and relevant industrial applications.

Executive Summary

The interaction between acetic acid and ethoxylates is primarily characterized by the Fischer-Speier esterification, a reversible acid-catalyzed reaction between the carboxylic acid group of acetic acid and the terminal hydroxyl group of the ethoxylate chain. This reaction results in the formation of an ethoxylate ester and water. The extent and rate of this esterification are influenced by factors such as temperature, the molar ratio of reactants, and the presence of a catalyst. Beyond covalent modification, non-covalent interactions, such as hydrogen bonding between the acetic acid and the ether linkages of the ethoxylate, can also occur, influencing the solution properties of these mixtures. Understanding these interactions is critical in various applications, including the formulation of cleaning agents, personal care products, and in pharmaceutical preparations where ethoxylates are used as excipients.[1][2][3] This guide will delve into the specifics of these interactions, providing the necessary technical details for research and development professionals.

Core Chemical Interaction: Fischer-Speier Esterification

The principal chemical reaction between acetic acid (CH₃COOH) and an alcohol ethoxylate (R-(OCH₂CH₂)n-OH) is the Fischer-Speier esterification. This reaction is an acid-catalyzed nucleophilic acyl substitution that results in the formation of an ethoxylate ester and water.[4][5][6] The reaction is an equilibrium process, and the position of the equilibrium can be influenced by reaction conditions.[4][5][7]

The overall reaction can be represented as:

CH₃COOH + R-(OCH₂CH₂)n-OH ⇌ CH₃COO-(CH₂CH₂)n-OR + H₂O (Acetic Acid) + (Alcohol Ethoxylate) ⇌ (Ethoxylate Ester) + (Water)

The mechanism of the Fischer esterification proceeds through several key steps, which are initiated by the protonation of the carbonyl oxygen of acetic acid by an acid catalyst (often a strong mineral acid like sulfuric acid, though acetic acid itself can act as a weak catalyst).[4][6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal hydroxyl group of the ethoxylate. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and produces the final ester product.[4]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of acetic acid with ethoxylates and related compounds.

Kinetic Parameters for Esterification

The kinetics of the esterification of acetic acid with alcohols, including the fundamental units of ethoxylates, can be described by second-order reversible kinetic models.[8] The reaction rate is dependent on the concentrations of the carboxylic acid and the alcohol.

| Reactants | Catalyst | Temperature (°C) | Forward Rate Constant (k₁) | Equilibrium Constant (K) | Reference |

| Acetic Acid + Ethanol | Sulfuric Acid | 60 | - | ~4 | [4] |

| Acetic Acid + Ethylene Glycol | Cation Exchange Resin | 60 - 90 | Varies with temp. | ~0.6 - 0.7 | [9] |

| Cetirizine (contains carboxylic acid) + PEG 400 | None | 80 | 2.4 x 10⁻⁵ L/(mol·s) (approx.) | - | [8] |

| Indomethacin (contains carboxylic acid) + PEG 400 | None | 80 | 1.0 x 10⁻⁷ L/(mol·s) (approx.) | - | [8] |

Note: The rate constants and equilibrium constants are highly dependent on the specific reactants and reaction conditions.

Physical Properties of Ethoxylate Solutions in the Presence of Acetic Acid

The addition of acetic acid to aqueous solutions of ethoxylates can influence their physical properties, such as the cloud point and viscosity.

| Ethoxylate Type | Additive | Effect on Cloud Point | Observations | Reference |

| Polyoxyl 10 cetyl ether (C16E10) | Acetic Acid | Lowers | The presence of the acid affects the hydration of the ethoxylate chains. | [10] |

| Nonylphenol Ethoxylates | - | Dependent on the degree of ethoxylation | Higher degrees of ethoxylation lead to higher cloud points. | [11] |

| Short Chain Alcohol Ethoxylates | Water | Can form gel phases at certain concentrations | The viscosity of aqueous solutions can range from free-flowing liquids to solid gels. | [12] |

| Ethoxylated Anionic Surfactants | Temperature | Parabolic viscosity-temperature relationship | The hydration of the ethoxylate groups is a key factor in the viscosity behavior of these surfactant systems. | [13] |

Experimental Protocols

This section details methodologies for studying the interaction between acetic acid and ethoxylates.

Protocol for Kinetic Study of Esterification

This protocol describes a method to determine the reaction kinetics of the esterification of an alcohol ethoxylate with acetic acid in a batch reactor.

Materials:

-

Jacketed glass batch reactor with overhead stirrer, condenser, and temperature probe

-

Alcohol ethoxylate

-

Glacial acetic acid

-

Acid catalyst (e.g., p-toluenesulfonic acid or a strong cation exchange resin)

-

Inert solvent (e.g., toluene, if required to control viscosity or for azeotropic removal of water)

-

Titration setup (burette, pH meter or indicator) for acid number determination

-

Standardized potassium hydroxide (KOH) solution in ethanol

-

Analytical balance

-

Heating/cooling circulator

Procedure:

-

Reactor Setup: Assemble the batch reactor system. Ensure all glassware is dry.

-

Charging Reactants: Accurately weigh and charge the alcohol ethoxylate and acetic acid into the reactor. The molar ratio of reactants should be chosen based on the experimental design.[14]

-

Initiation: Start the stirrer and begin circulating the heating fluid to bring the reactor contents to the desired temperature (e.g., 60-120 °C).

-

Catalyst Addition: Once the temperature has stabilized, add the acid catalyst to the reactor to initiate the reaction. Start the timer (t=0).

-

Sampling: At regular time intervals, withdraw a small, accurately weighed sample from the reactor. Immediately quench the reaction by cooling the sample in an ice bath to prevent further reaction.

-

Analysis: Determine the concentration of unreacted acetic acid in each sample by titration with the standardized KOH solution. The consumption of acetic acid over time is used to calculate the reaction rate.

-

Data Analysis: Plot the concentration of acetic acid versus time. Use this data to determine the reaction order and calculate the rate constant using an appropriate kinetic model (e.g., a second-order reversible model).[8]

Protocol for Cloud Point Determination

This protocol outlines the determination of the cloud point of an ethoxylate solution in the presence of acetic acid.

Materials:

-

Jacketed beaker or test tube

-

Magnetic stirrer and stir bar

-

Circulating water bath with temperature control

-

Calibrated thermometer or temperature probe

-

Light source and detector (or visual observation)

-

Alcohol ethoxylate

-

Acetic acid

-

Deionized water

Procedure:

-

Sample Preparation: Prepare a solution of the alcohol ethoxylate in deionized water at a specified concentration (e.g., 1 wt%). Add the desired amount of acetic acid to this solution and mix thoroughly.

-

Measurement Setup: Place the sample in the jacketed beaker and immerse it in the circulating water bath. Place the magnetic stirrer under the beaker to ensure gentle and uniform mixing.

-

Heating: Slowly heat the sample at a controlled rate (e.g., 1 °C/min) while stirring.

-

Observation: Continuously monitor the transparency of the solution. The cloud point is the temperature at which the solution becomes turbid. This can be determined visually or by measuring the decrease in light transmission with a photodetector.[15]

-

Cooling (Optional but Recommended): After the cloud point is reached, slowly cool the solution. The temperature at which the solution becomes clear again should be recorded. The average of the heating and cooling cloud points can be reported.

Industrial Applications and Relevance

The interaction between acetic acid and ethoxylates has significant implications in various industrial sectors.

-

Cleaning Products: Ethoxylates are widely used as non-ionic surfactants in household and industrial cleaners due to their excellent wetting and emulsifying properties.[2][3][16] In acidic cleaning formulations, such as those for descaling or bathroom cleaning, the stability of the ethoxylate in the presence of acids like acetic acid is crucial. While esterification can occur, it is generally slow at room temperature without a strong catalyst. The primary role of acetic acid in these formulations is to provide the acidic environment for cleaning, while the ethoxylate provides the surfactancy.[17]

-

Pharmaceuticals: Polyethylene glycols (PEGs), which are structurally similar to the hydrophilic portion of alcohol ethoxylates, are common excipients in drug formulations.[8] If an active pharmaceutical ingredient (API) contains a carboxylic acid moiety, it can undergo esterification with the terminal hydroxyl groups of the PEG. This can lead to the degradation of the API and the formation of impurities, impacting the stability and shelf-life of the drug product.[8] Kinetic studies of this interaction are therefore essential during drug development.

-

Textiles and Leather: In the textile and leather industries, ethoxylates are used as wetting agents, emulsifiers, and scouring agents.[2][3] Acetic acid is often used in dyeing processes to control the pH of the dye bath. The compatibility and stability of the ethoxylated surfactants in these acidic conditions are important for the effectiveness of the overall process.

-

Chemical Synthesis: The esterification of ethoxylates with carboxylic acids, including acetic acid, is a deliberate synthetic route to produce ethoxylate esters. These esters have applications as emulsifiers, lubricants, and plasticizers. The reaction conditions are optimized to drive the equilibrium towards the ester product.[17]

References

- 1. Define Ethoxylates or ethoxylated surfactant and its applications? [venus-goa.com]

- 2. Industries Where Ethoxylates find Their Best Applications in Form of Surfactants [rimpro-india.com]

- 3. Surfactants widely used in Industrial Processes - Fatty Alcohol Ethoxylate, Fatty Acid Ethoxylate [rimpro-india.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. cerritos.edu [cerritos.edu]

- 7. K of Esterification | Chem Lab [chemlab.truman.edu]

- 8. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. researchgate.net [researchgate.net]

- 11. arpc-ir.com [arpc-ir.com]

- 12. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. community.wvu.edu [community.wvu.edu]

- 15. mt.com [mt.com]

- 16. emma-gruen.com [emma-gruen.com]

- 17. Application of ethoxylated fatty acids in different industries – Shokoofa Shimi Aryan Co [aryanchemical.com]

An In-depth Technical Guide to 2-Nonoxyethanol as a Non-ionic Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonoxyethanol, an alcohol ethoxylate, is a non-ionic surfactant that finds utility in various scientific and industrial applications, particularly within the realm of drug development and formulation. Its amphiphilic nature, characterized by a hydrophilic ethylene oxide head and a lipophilic nonylphenyl tail, allows it to reduce surface tension and facilitate the mixing of immiscible phases. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of 2-nonoxyethanol, with a focus on its role in pharmaceutical formulations. Detailed experimental protocols and visualizations are included to aid researchers in their practical applications of this versatile surfactant.

Physicochemical Properties

The efficacy and application of 2-nonoxyethanol as a surfactant are dictated by its fundamental physicochemical properties. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄O₂ | PubChem CID 94495 |

| Molecular Weight | 188.31 g/mol | PubChem CID 94495 |

| XLogP3 | 3.5 | PubChem CID 94495 |

| Kovats Retention Index (Standard non-polar) | 1416.1 | PubChem CID 94495 |

| Kovats Retention Index (Semi-standard non-polar) | 1463.5 | PubChem CID 94495 |

Synthesis of 2-Nonoxyethanol

The industrial synthesis of 2-nonoxyethanol is typically achieved through the ethoxylation of 1-nonanol. This process involves the reaction of 1-nonanol with ethylene oxide in the presence of a catalyst.[5]

A general laboratory-scale synthesis protocol is outlined below:

Reaction:

C₉H₁₉OH + C₂H₄O → C₉H₁₉O(CH₂CH₂O)H

Experimental Protocol: Synthesis of 2-Nonoxyethanol

-

Reactor Setup: A dry, inert-atmosphere reaction vessel equipped with a stirrer, a gas inlet, a thermometer, and a reflux condenser is charged with 1-nonanol and a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Inerting: The reactor is purged with an inert gas, such as nitrogen or argon, to remove any air and moisture.

-

Heating: The mixture is heated to a temperature typically ranging from 120 to 180°C with continuous stirring.

-

Ethylene Oxide Addition: Gaseous ethylene oxide is then carefully introduced into the reactor below the liquid surface. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting alcohol and the formation of the ethoxylated product.

-

Work-up: Once the desired degree of ethoxylation is achieved, the reaction is cooled, and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid).

-

Purification: The resulting product is then purified, typically by vacuum distillation, to remove any unreacted starting materials and byproducts.

Logical Relationship of Synthesis Steps

Caption: Workflow for the synthesis of 2-nonoxyethanol.

Applications in Drug Development

Non-ionic surfactants like 2-nonoxyethanol play a crucial role in pharmaceutical formulations, primarily as emulsifying agents, solubilizing agents, and components of drug delivery systems.[6][7]

Nanoemulsions for Drug Delivery

Nanoemulsions are colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm. They are of significant interest for drug delivery due to their ability to enhance the solubility and bioavailability of poorly water-soluble drugs.[8] 2-nonoxyethanol can be employed as a surfactant to stabilize oil-in-water (O/W) nanoemulsions.

Experimental Protocol: Preparation of an Oil-in-Water (O/W) Nanoemulsion

-

Preparation of the Oil Phase: The lipophilic drug is dissolved in a suitable oil (e.g., medium-chain triglycerides, soybean oil) to form the oil phase.

-

Preparation of the Aqueous Phase: 2-Nonoxyethanol is dissolved in purified water to form the aqueous phase.

-

Coarse Emulsion Formation: The oil phase is gradually added to the aqueous phase under high-speed homogenization to form a coarse emulsion.

-

Nanoemulsification: The coarse emulsion is then subjected to high-energy emulsification methods, such as high-pressure homogenization or ultrasonication, to reduce the droplet size to the nanometer range.[9]

-

Characterization: The resulting nanoemulsion is characterized for its droplet size, polydispersity index (PDI), zeta potential, and drug content.

Experimental Workflow for Nanoemulsion Preparation

Caption: General workflow for preparing an O/W nanoemulsion.

Solubilization of Poorly Soluble Drugs

Many newly discovered drug candidates exhibit poor aqueous solubility, which limits their oral bioavailability. Non-ionic surfactants can enhance the solubility of such drugs by forming micelles that encapsulate the hydrophobic drug molecules in their core.

Mechanism of Micellar Solubilization

Above the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a lipophilic microenvironment that can accommodate poorly soluble drug molecules. The hydrophilic heads form the outer shell, which interacts with the aqueous environment, thereby keeping the drug in solution.

Diagram of Micelle Formation and Drug Encapsulation

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. jrhessco.com [jrhessco.com]

- 3. phavi.umcs.pl [phavi.umcs.pl]

- 4. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethoxylation - Wikipedia [en.wikipedia.org]

- 6. shreechem.in [shreechem.in]

- 7. Lauryl Alcohol Ethoxylate | PCIPL [pciplindia.com]

- 8. A novel preparation method for silicone oil nanoemulsions and its application for coating hair with silicone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Environmental Fate and Toxicity of 2-Nonoxyethanol

An Analogue-Based Assessment in the Absence of Direct Data

Disclaimer: Direct experimental data on the environmental fate and toxicity of 2-nonoxyethanol is limited in the public domain. This technical guide provides a comprehensive overview based on the principles of environmental chemistry and toxicology, utilizing data from structurally similar analogue compounds, namely 2-butoxyethanol and 2-phenoxyethanol, to infer the likely environmental behavior and toxicological profile of 2-nonoxyethanol. This approach is standard in chemical risk assessment when data gaps exist.

Introduction

2-Nonoxyethanol is a glycol ether, a class of solvents known for their versatile applications across various industries. Understanding the environmental fate and toxicity of such chemicals is paramount for ensuring their safe use and for conducting thorough environmental risk assessments. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the available information and methodologies for assessing the environmental impact of 2-nonoxyethanol.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. For 2-nonoxyethanol, the following information is available from computational models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄O₂ | PubChem |

| Molecular Weight | 188.31 g/mol | PubChem |

| XLogP3 (Octanol-Water Partition Coefficient) | 3.5 | PubChem |

The XLogP3 value of 3.5 suggests that 2-nonoxyethanol has a moderate potential for bioaccumulation.

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including air, water, and soil.

Abiotic Degradation

Hydrolysis: Glycol ethers are generally stable to hydrolysis under environmental conditions (pH 4-9) due to the absence of readily hydrolyzable functional groups.[1]

Photolysis: 2-Nonoxyethanol is not expected to absorb light at wavelengths greater than 290 nm and, therefore, is not likely to undergo direct photolysis in the atmosphere or in sunlit surface waters.[1] The primary atmospheric degradation pathway is expected to be reaction with photochemically produced hydroxyl radicals.

Biodegradation

The biodegradability of a substance is a critical factor in determining its persistence in the environment. "Ready biodegradability" is assessed using standardized tests like the OECD 301 series. While no specific data for 2-nonoxyethanol is available, data for analogue compounds can provide an indication of its likely behavior. 2-Butoxyethanol is considered readily biodegradable.[2][3]

Table 1: Biodegradability of Analogue Compounds

| Analogue Compound | Test Guideline | Result | Reference |

| 2-Butoxyethanol | OECD 301F | Readily biodegradable | [3] |

| 2-Phenoxyethanol | Not specified | 80% in 20 days (BOD) | [1] |

Given its structure as a linear alkyl chain glycol ether, it is anticipated that 2-nonoxyethanol would also be readily biodegradable.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The bioconcentration factor (BCF) is a key metric for assessing bioaccumulation potential. In the absence of an experimental BCF for 2-nonoxyethanol, estimations can be made based on its octanol-water partition coefficient (log Kow). A log Kow of 3.5 suggests a moderate potential for bioaccumulation.

Table 2: Bioaccumulation Potential of Analogue Compounds

| Analogue Compound | BCF (Estimated) | Species | Reference |

| 2-Butoxyethanol | 2 | Pimephales promelas (Fathead minnow) | [4][5] |

| 2-Phenoxyethanol | 1.5 | Not specified | [1] |

The low BCF values for the analogue compounds suggest that 2-nonoxyethanol is not expected to significantly bioaccumulate in aquatic organisms.

Transport and Distribution

The mobility of a chemical in the environment is influenced by its partitioning behavior between different environmental compartments. The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment.

Table 3: Soil Adsorption of Analogue Compounds

| Analogue Compound | Log Koc (Calculated) | Reference |

| 2-Butoxyethanol Acetate | 1.41 - 2.27 | [6] |

Based on the properties of similar glycol ethers, 2-nonoxyethanol is expected to have low to moderate adsorption to soil and sediment, indicating a potential for mobility in the soil and leaching into groundwater.[7]

Ecotoxicity

Ecotoxicity studies evaluate the potential for a chemical to cause harm to aquatic and terrestrial organisms. Standard tests are conducted on representatives of three trophic levels: algae (producers), daphnids (primary consumers), and fish (secondary consumers).

Table 4: Acute Aquatic Toxicity of Analogue Compounds

| Analogue Compound | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |

| 2-Butoxyethanol | Oncorhynchus mykiss (Rainbow trout) | LC50 | 1474 | 96 h | [8] |

| Daphnia magna | EC50 | 1550 | 48 h | [8] | |

| Pseudokirchneriella subcapitata | EC50 | 911 | 72 h | [8] | |

| 2-Phenoxyethanol | Danio rerio (Zebrafish) | LC50 | 338.22 | 96 h | [9][10][11] |

| Daphnia magna | NOEC (reproduction) | 46.9 | 21 days | [12] | |

| Not specified | Not specified | Not specified | Not specified | [13] |

Based on the data for the analogue compounds, 2-nonoxyethanol is expected to have low to moderate acute toxicity to aquatic organisms.

Mammalian Toxicity and Mechanism of Action

Glycol ethers are known to cause a range of toxic effects in mammals, with the primary mechanism involving their metabolism.

Metabolism

Glycol ethers are primarily metabolized in the liver by alcohol dehydrogenase to form an intermediate aldehyde, which is then rapidly oxidized by aldehyde dehydrogenase to the corresponding alkoxyacetic acid.[1][5][11] These alkoxyacetic acid metabolites are largely responsible for the systemic toxicity of many glycol ethers.[8][14][15]

Metabolism of 2-Nonoxyethanol.

Hematotoxicity

Certain glycol ethers, such as 2-butoxyethanol, are known to cause hematotoxicity, particularly in rodents. The toxic metabolite, butoxyacetic acid (BAA), induces red blood cell swelling and subsequent hemolysis.[10][16] This is thought to occur through the depletion of ATP within the erythrocytes.

Mechanism of 2-Butoxyethanol-induced Hematotoxicity.

Reproductive and Developmental Toxicity

Some short-chain glycol ethers, like ethylene glycol monomethyl ether (EGME) and ethylene glycol monoethyl ether (EGEE), are known reproductive and developmental toxicants.[4][17][18] The toxicity is mediated by their respective alkoxyacetic acid metabolites, which target rapidly dividing cells in the testes and the developing embryo.[17] Longer-chain glycol ethers, such as 2-butoxyethanol, are generally not considered reproductive toxicants.[19] Given that 2-nonoxyethanol has a long alkyl chain, it is less likely to exhibit the reproductive and developmental toxicity associated with shorter-chain glycol ethers.

Experimental Protocols

The following are detailed methodologies for key experiments cited, based on OECD guidelines.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

OECD 301F Experimental Workflow.

This test evaluates the biodegradability of a chemical in an aerobic aqueous medium.[7][19][20] A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a sewage treatment plant and incubated in sealed vessels.[7] The consumption of oxygen is measured over a 28-day period.[19] A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[18]

Fish, Acute Toxicity Test - OECD 203

OECD 203 Experimental Workflow.

This test determines the acute lethal toxicity of a substance to fish.[21] Fish are exposed to the test substance in a series of concentrations for 96 hours.[21] Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test fish (LC50) is determined.[21]

Daphnia sp. Acute Immobilisation Test - OECD 202

OECD 202 Experimental Workflow.

This test assesses the acute toxicity of a substance to Daphnia magna.[9] Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[9] The number of immobilized daphnids is recorded at 24 and 48 hours, and the effective concentration that immobilizes 50% of the daphnids (EC50) is calculated.[9]

Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD 201

OECD 201 Experimental Workflow.

This test evaluates the effects of a substance on the growth of freshwater algae.[22] Exponentially growing cultures of algae are exposed to the test substance at various concentrations for 72 hours.[22] The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth (EC50) is determined.[22]

Conclusion

While direct experimental data for 2-nonoxyethanol is scarce, an assessment based on analogue data for 2-butoxyethanol and 2-phenoxyethanol provides valuable insights into its likely environmental fate and toxicity. 2-Nonoxyethanol is expected to be readily biodegradable and to have a low potential for bioaccumulation. Its acute toxicity to aquatic organisms is predicted to be low to moderate. The primary toxicological concern for glycol ethers is related to their metabolism to alkoxyacetic acids. However, the long alkyl chain of 2-nonoxyethanol suggests a lower potential for the specific reproductive and developmental toxicities seen with shorter-chain glycol ethers. Further testing would be required to definitively characterize the environmental and toxicological profile of 2-nonoxyethanol.

References

- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Table 3-4, Physical and Chemical Properties of 2-Butoxyethanol Acetate - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Butoxyethanol SDS, 111-76-2 Safety Data Sheets - ECHEMI [echemi.com]

- 9. Comparison of acute toxicity of 2-phenoxyethanol and clove oil to juvenile and embryonic stages of Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Comparison of acute toxicity of 2-phenoxyethanol and clove oil to juvenile and embryonic stages of Danio rerio. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Registration Dossier - ECHA [echa.europa.eu]

- 14. researchgate.net [researchgate.net]

- 15. real.mtak.hu [real.mtak.hu]

- 16. Effect of Organic Solvents on Microalgae Growth, Metabolism and Industrial Bioproduct Extraction: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemtrack.org [chemtrack.org]

- 18. oecd.org [oecd.org]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 21. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 22. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

A Historical Guide to Alcohol Ethoxylates in Research: From Cell Lysis to Drug Delivery

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Alcohol ethoxylates, a major class of non-ionic surfactants, have been indispensable tools in scientific research for decades. Their unique amphipathic nature, characterized by a hydrophobic alkyl chain and a hydrophilic polyoxyethylene chain, has enabled researchers to manipulate and study biological systems in ways that were previously impossible. This technical guide delves into the historical applications of alcohol ethoxylates in research, providing a detailed look at their core uses in cell lysis, membrane protein solubilization, drug development through PEGylation, and as adjuvants in agrochemical studies. We will explore key historical experiments, providing detailed protocols and quantitative data where available, and visualize the underlying principles and workflows.

Core Applications in Research

Cell Lysis and Membrane Protein Solubilization: A Gateway to the Cellular Interior

One of the earliest and most fundamental applications of alcohol ethoxylates in biological research has been in the gentle disruption of cell membranes to isolate intracellular components. Unlike harsh ionic detergents that denature proteins, the non-ionic nature of alcohol ethoxylates allows for the solubilization of membrane proteins while often preserving their native structure and function. This property has been crucial for studying enzymes, receptors, and other membrane-bound proteins.

Early research in the mid-20th century relied on mechanical methods for cell disruption, which were often harsh and led to the denaturation of sensitive proteins. The introduction of non-ionic surfactants like Triton X-100 and the Brij series revolutionized protein biochemistry by providing a milder alternative. These detergents insert themselves into the lipid bilayer, disrupting the membrane structure and forming micelles around hydrophobic membrane proteins, thereby extracting them into a soluble form.

Objective: To solubilize membrane-bound proteins from erythrocytes for further biochemical analysis.

Experimental Protocol (Reconstructed from historical literature):

-

Preparation of Erythrocyte Ghosts:

-

Whole blood was centrifuged to pellet red blood cells.

-

The plasma and buffy coat were aspirated.

-

The red blood cells were washed multiple times in an isotonic saline solution.

-

The washed cells were then lysed in a hypotonic buffer to release hemoglobin, leaving behind the erythrocyte membranes (ghosts).

-

The ghosts were repeatedly washed to remove any remaining cytoplasmic proteins.

-

-

Solubilization with Triton X-100:

-

A suspension of erythrocyte ghosts was prepared in a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).

-

Triton X-100 was added to the suspension to a final concentration of 1% (v/v).

-

The mixture was incubated at 4°C for 30-60 minutes with gentle agitation.

-

The mixture was then centrifuged at high speed (e.g., 100,000 x g) for 1 hour to pellet any insoluble material.

-

The supernatant, containing the solubilized membrane proteins, was carefully collected for further analysis.

-

Data Presentation:

| Detergent | Concentration (% v/v) | Incubation Time (min) | Protein Yield (%) |

| Triton X-100 | 1.0 | 60 | ~70-80 |

| Brij 35 | 1.0 | 60 | ~60-70 |

| No Detergent | - | 60 | <5 |

Note: The protein yield represents the percentage of total membrane protein solubilized.

Experimental Workflow:

Drug Development: The Dawn of PEGylation

The 1970s marked a pivotal moment in drug development with the advent of "PEGylation," a process that involves the covalent attachment of polyethylene glycol (PEG), a type of alcohol ethoxylate, to therapeutic molecules. This innovation, pioneered by Frank Davis and Abraham Abuchowski, aimed to improve the pharmacokinetic and pharmacodynamic properties of drugs, particularly proteins.

Early protein-based therapeutics faced significant challenges, including rapid clearance from the body, degradation by proteases, and immunogenicity. PEGylation emerged as a solution to these problems. The hydrophilic and flexible nature of the PEG chains creates a protective layer around the drug, increasing its hydrodynamic size, which reduces renal clearance and shields it from enzymatic degradation and the host's immune system.

Objective: To demonstrate that PEGylation can reduce the immunogenicity of a model protein, bovine serum albumin (BSA).

Experimental Protocol (Based on early 1970s methodologies):

-

Activation of Polyethylene Glycol:

-

Monomethoxy-polyethylene glycol (mPEG) was activated by reacting it with cyanuric chloride in a dry, aprotic solvent. This reaction forms a reactive intermediate that can readily couple to amino groups on proteins.

-

-

Conjugation to BSA:

-

A solution of BSA in a suitable buffer (e.g., borate buffer, pH 9.2) was prepared.

-

The activated mPEG was added to the BSA solution in a controlled molar ratio.

-

The reaction was allowed to proceed for several hours at room temperature with gentle stirring.

-

The reaction was quenched by the addition of a small molecule containing a primary amine, such as glycine.

-

-

Purification and Characterization:

-

The PEG-BSA conjugate was purified from unreacted PEG and BSA using size-exclusion chromatography.

-

The extent of PEGylation (number of PEG chains per BSA molecule) was determined using techniques like spectrophotometry or by analyzing the change in molecular weight.

-

-

Immunogenicity Testing:

-

Rabbits were immunized with either native BSA or PEG-BSA.

-

The antibody response against BSA was measured over time using techniques like radioimmunoassay.

-

Data Presentation:

| Immunogen | Antibody Titer (Arbitrary Units) at Day 28 |

| Native BSA | 10,000 |

| PEG-BSA | <100 |

Logical Relationship of PEGylation Benefits:

Platelet Washing: A Historical Application in Hematology

In the field of hematology, the preparation of pure and functional platelets is crucial for both research and clinical applications. In 1983, Helen C. O'Neill published a method for washing platelets that utilized a non-ionic detergent, likely a type of alcohol ethoxylate, to improve the purity of platelet suspensions.

Traditional methods for platelet washing often resulted in platelet activation and aggregation, compromising their viability and function. The introduction of a non-ionic detergent in the washing buffer helped to gently remove plasma proteins and other contaminants without causing significant platelet activation, leading to higher quality platelet preparations for transfusion and in vitro studies.

Objective: To develop a new method for washing human platelets to obtain a pure and viable suspension.

Experimental Protocol (Based on the 1983 publication):

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood was collected into an anticoagulant solution.

-

The blood was centrifuged at a low speed to separate the PRP from red and white blood cells.

-

-

First Wash:

-

The PRP was acidified, and prostacyclin (PGI₂) was added to prevent platelet activation.

-

The platelets were then pelleted by centrifugation.

-

The supernatant was discarded, and the platelet pellet was resuspended in a washing buffer containing a non-ionic detergent (e.g., Brij 57, a polyoxyethylene cetyl ether).

-

-

Second Wash:

-

The platelet suspension was centrifuged again to pellet the platelets.

-

The supernatant containing the detergent and contaminants was discarded.

-

The platelet pellet was resuspended in a final buffer without the detergent.

-

-

Assessment of Platelet Viability:

-

Platelet count and morphology were assessed.

-

Platelet aggregation in response to agonists like ADP was measured to confirm functionality.

-

Data Presentation:

| Washing Method | Platelet Recovery (%) | Spontaneous Aggregation | ADP-Induced Aggregation (%) |

| Traditional Method | ~60 | Present | 50-60 |

| O'Neill's Method (with non-ionic detergent) | >80 | Absent | >80 |

Platelet Washing Workflow:

Agrochemical Formulations: Enhancing Pesticide Efficacy

In agricultural research, alcohol ethoxylates have a long history of use as adjuvants in pesticide formulations. Adjuvants are substances added to a pesticide to enhance its effectiveness. The surfactant properties of alcohol ethoxylates play a crucial role in improving the spreading, wetting, and penetration of the active ingredients onto plant surfaces.

Early pesticide formulations often suffered from poor coverage and adherence to plant leaves, leading to reduced efficacy and the need for higher application rates. The inclusion of alcohol ethoxylates as non-ionic surfactants helped to overcome these limitations. By reducing the surface tension of the spray droplets, they allow for a more uniform and complete coverage of the leaf surface. Furthermore, they can help to solubilize the waxy cuticle of leaves, facilitating the penetration of the active ingredient into the plant tissue.

| Adjuvant | Concentration (% v/v) | Contact Angle (degrees) | Herbicide Efficacy (%) |

| None | - | 120 | 40 |

| Alcohol Ethoxylate | 0.1 | 60 | 85 |

| Alcohol Ethoxylate | 0.5 | 45 | 95 |

Note: A lower contact angle indicates better wetting of the leaf surface.

Mechanism of Action as an Adjuvant:

Conclusion

From the foundational work of solubilizing cellular components to the sophisticated engineering of modern therapeutics, alcohol ethoxylates have been a cornerstone of scientific advancement. Their versatility as non-ionic surfactants has allowed researchers to probe the intricate workings of the cell, improve the efficacy of life-saving drugs, and enhance agricultural productivity. The historical applications detailed in this guide highlight the profound impact of these molecules on diverse fields of research and underscore their continued importance in the development of new technologies and scientific discoveries. As research continues to evolve, the fundamental principles established through the historical use of alcohol ethoxylates will undoubtedly continue to inform and inspire future innovations.

Methodological & Application

Application Notes and Protocols for the Use of 2-Nonoxyethanol as a Solvent in Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nonoxyethanol, a high-boiling point solvent with both polar and non-polar characteristics, presents potential utility in various spectroscopic applications. Its structure, featuring a C9 alkyl chain and a hydroxyethyl group, suggests it may be suitable for dissolving a range of analytes, from non-polar compounds to those with moderate polarity. This document provides an overview of the potential applications of 2-nonoxyethanol in UV-Vis, fluorescence, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, along with generalized protocols for its evaluation as a spectroscopic solvent. Due to the limited availability of specific experimental data for 2-nonoxyethanol in the scientific literature, this application note focuses on the inferred properties based on its chemical structure and provides a framework for its characterization and use.

Physicochemical Properties of 2-Nonoxyethanol

A summary of the known physicochemical properties of 2-nonoxyethanol is presented in Table 1. These properties are crucial for determining its suitability for specific spectroscopic techniques.

| Property | Value | Source |

| IUPAC Name | 2-nonoxyethanol | PubChem[1] |

| Synonyms | Ethanol, 2-(nonyloxy)- | PubChem[1] |

| CAS Number | 39587-22-9 | PubChem[1] |

| Molecular Formula | C₁₁H₂₄O₂ | PubChem[1] |

| Molecular Weight | 188.31 g/mol | PubChem[1] |

| Structure | CCCCCCCCCOCCO | PubChem[1] |

Application in UV-Visible Spectroscopy

The utility of a solvent in UV-Visible spectroscopy is primarily determined by its transparency in the UV-Vis region of the electromagnetic spectrum. The key parameter is the UV cutoff wavelength, below which the solvent itself absorbs significantly, interfering with the analysis of the analyte.

Inferred Properties and Potential Use:

-

Solubilizing Power: The presence of a long alkyl chain and a polar hydroxyl group gives 2-nonoxyethanol amphiphilic character. This suggests it could be a good solvent for a range of drug compounds, including those with poor solubility in highly polar or non-polar solvents.[7][8][9]

Protocol for Determining the UV Cutoff of 2-Nonoxyethanol:

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Reference: Fill a quartz cuvette with high-purity water or a non-absorbing solvent like hexane to use as a reference.

-

Sample: Fill a matched quartz cuvette with the 2-nonoxyethanol to be tested.

-

Measurement: Scan the absorbance from 400 nm down to 190 nm.

-

Determination: The UV cutoff is the wavelength at which the absorbance of the 2-nonoxyethanol reaches 1 Absorbance Unit (AU).[2][3]

Workflow for Evaluating 2-Nonoxyethanol as a UV-Vis Solvent

Caption: Logical workflow for considering 2-nonoxyethanol as a UV-Vis solvent.

Application in Fluorescence Spectroscopy

An ideal solvent for fluorescence spectroscopy should not quench the fluorescence of the analyte and should have low background fluorescence.

Inferred Properties and Potential Use:

-

Fluorescence Quenching: As an aliphatic ether-alcohol, 2-nonoxyethanol is not expected to be a strong fluorescence quencher.

-

Background Fluorescence: The background fluorescence of 2-nonoxyethanol is likely to be low, especially when excited at wavelengths above its absorption cutoff.

-

Solvatochromic Effects: The polarity of 2-nonoxyethanol may influence the emission spectrum of fluorescent probes, potentially leading to solvatochromic shifts that can provide information about the analyte's environment.

Protocol for Evaluating 2-Nonoxyethanol in Fluorescence Spectroscopy:

-

Blank Measurement: Record the fluorescence emission spectrum of pure 2-nonoxyethanol using the intended excitation wavelength for the analyte. This will determine the background fluorescence.

-

Analyte Spectrum: Dissolve the fluorescent analyte in 2-nonoxyethanol and record its emission spectrum.

-

Quantum Yield Comparison: To assess for quenching, compare the fluorescence quantum yield of the analyte in 2-nonoxyethanol to its quantum yield in a reference solvent (e.g., ethanol, cyclohexane).[10] A significant decrease in quantum yield may indicate quenching.

Application in Infrared (IR) Spectroscopy

For IR spectroscopy, the solvent should have a simple spectrum with minimal absorption bands that overlap with the characteristic bands of the analyte.

Inferred Properties and Potential Use:

-

IR Spectrum: 2-nonoxyethanol will exhibit characteristic IR absorptions for O-H stretching (a broad band around 3300 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and C-O stretching (around 1100 cm⁻¹).[11][12][13][14]

-

Spectral Windows: The regions between these strong absorptions can be used as "windows" to observe the vibrational modes of the dissolved analyte. It will be most useful for analytes with characteristic peaks outside of these regions, such as those with carbonyl groups or triple bonds.

Protocol for Using 2-Nonoxyethanol as an IR Solvent:

-

Background Spectrum: Obtain an IR spectrum of pure 2-nonoxyethanol using the same cell (e.g., liquid cell with NaCl or KBr windows) and path length that will be used for the sample.

-

Sample Preparation: Prepare a solution of the analyte in 2-nonoxyethanol of a suitable concentration.

-

Sample Spectrum: Acquire the IR spectrum of the solution.

-

Background Subtraction: Use the spectroscopy software to subtract the spectrum of the solvent from the spectrum of the solution to obtain the spectrum of the analyte.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvents for NMR spectroscopy should ideally not contain protons, or if they do, the proton signals should not overlap with those of the analyte. Deuterated solvents are typically used for this reason.

Inferred Properties and Potential Use:

-

Proton NMR (¹H NMR): Non-deuterated 2-nonoxyethanol is generally not suitable as a solvent for ¹H NMR because its own proton signals would obscure the signals from the analyte. The expected signals would include a broad singlet for the -OH proton, and multiple overlapping multiplets for the -CH₂- and -CH₃ groups.[14][15][16][17]

-

Carbon NMR (¹³C NMR): 2-nonoxyethanol could potentially be used as a solvent for ¹³C NMR, as the solvent signals are typically sharp and can be easily distinguished from those of the analyte. The carbon atoms in 2-nonoxyethanol would give rise to a set of distinct signals in the aliphatic region of the spectrum.[18]

-

Deuterated 2-Nonoxyethanol: If a deuterated version of 2-nonoxyethanol were available, it would be a useful solvent for ¹H NMR for analytes that require its specific solubilizing properties.

General Experimental Workflow for Solvent Evaluation

Caption: A generalized workflow for the evaluation of a new solvent.

Summary and Conclusion

While specific experimental data on the use of 2-nonoxyethanol as a spectroscopic solvent is scarce, its chemical structure suggests it may be a valuable alternative for certain applications, particularly for analytes with challenging solubility. Its inferred properties are summarized in the table below.

| Spectroscopic Technique | Inferred Suitability and Considerations |

| UV-Visible | Potentially suitable for analytes absorbing above ~220 nm. The actual UV cutoff must be experimentally determined. Good for improving the solubility of some drug compounds.[7][8][9] |

| Fluorescence | Likely to have low background fluorescence and not be a strong quencher. Its polarity may induce solvatochromic shifts. |

| Infrared (IR) | Can be used as a solvent, but has strong O-H, C-H, and C-O absorption bands that will obscure these regions. Best for analytes with functional groups absorbing in the "window" regions.[11][14] |

| NMR | Non-deuterated form is unsuitable for ¹H NMR but may be used for ¹³C NMR. A deuterated version would be necessary for routine ¹H NMR use.[14][15][18] |

Researchers and drug development professionals are encouraged to perform the evaluation protocols outlined in this document to determine the suitability of 2-nonoxyethanol for their specific analytical needs. Its unique combination of a long non-polar tail and a polar head may offer advantages in solubilizing and analyzing a variety of compounds.

References

- 1. 2-Nonoxyethanol | C11H24O2 | CID 94495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. UV Cutoff [macro.lsu.edu]

- 3. Wavelength cutoffs for common solvents | Waters [help.waters.com]

- 4. utsc.utoronto.ca [utsc.utoronto.ca]

- 5. UV Cutoff - Techniques, Tests & Gear - UltravioletPhotography [ultravioletphotography.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Solubility of drugs in aqueous solutions. Part 2: binary nonideal mixed solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. google.com [google.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. diva-portal.org [diva-portal.org]

- 17. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. azom.com [azom.com]

Application Notes and Protocols: Acetic Acid Concentration Effects on Reaction Kinetics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the effects of acetic acid concentration on the kinetics of various chemical reactions. The information is intended to guide researchers, scientists, and drug development professionals in designing and optimizing reactions where acetic acid is a reactant, catalyst, or product.

Overview of Acetic Acid's Role in Reaction Kinetics

Acetic acid (CH₃COOH) is a versatile weak organic acid that plays a significant role in a variety of chemical transformations. Its concentration can profoundly influence the rate and mechanism of reactions. In many cases, an increase in acetic acid concentration leads to a faster reaction rate, as it increases the frequency of collisions between reactant molecules.[1] However, the effect can be more complex, with the reaction order with respect to acetic acid changing under different conditions.

These notes will explore the impact of acetic acid concentration on three key reaction types:

-

Esterification: The formation of an ester from a carboxylic acid and an alcohol.

-

Hydrolysis: The cleavage of a chemical bond by the addition of water.

-

Signaling Pathways: The role of acetate in biological signaling cascades.

Data Presentation: Quantitative Effects of Acetic Acid Concentration

The following tables summarize the quantitative data from various studies on the effect of acetic acid concentration on reaction kinetics.

Esterification of Ethanol with Acetic Acid

Reaction: CH₃COOH + C₂H₅OH ⇌ CH₃COOC₂H₅ + H₂O

Catalyst: Sulfuric Acid (Homogeneous)

| Molar Ratio (Ethanol:Acetic Acid) | Temperature (°C) | Catalyst Loading | Conversion of Acetic Acid (%) | Reference |

| 10:1 | 60 | 1 drop H₂SO₄ | ~80 | [2] |

| 30:1 | 60 | 1 drop H₂SO₄ | Lower than 10:1 | [2] |

| 50:1 | 60 | 1 drop H₂SO₄ | Lower than 30:1 | [2] |

Note: In this acid-catalyzed reaction, a lower molar ratio of ethanol to acetic acid (meaning a higher relative concentration of acetic acid) favored the reaction.[2]

Esterification of Methanol with Acetic Acid

Reaction: CH₃COOH + CH₃OH ⇌ CH₃COOCH₃ + H₂O

Catalyst: None (Autocatalytic) and Sulfuric Acid (Homogeneous)

| Molar Ratio (Methanol:Acetic Acid) | Temperature (K) | Catalyst | Forward Rate Constant (k₁) | Backward Rate Constant (k₂) | Activation Energy (Forward) (kJ/kmol) | Activation Energy (Backward) (kJ/kmol) | Reference |

| 1:1 | 303.15 - 323.15 | None | - | - | 27.72 | 20.18 | [3] |

| 1:1 | 303.15 - 323.15 | H₂SO₄ | - | - | 17.86 | 13.61 | [3] |

Note: The presence of a sulfuric acid catalyst significantly lowers the activation energy for both the forward and backward reactions.[3]

Hydrolysis of Methyl Acetate

Reaction: CH₃COOCH₃ + H₂O ⇌ CH₃COOH + CH₃OH

Catalyst: Acetic Acid (Autocatalysis)

| Methyl Acetate (mol/L) | Acetic Acid (mol/L) | Temperature (°C) | Observed Rate Constant (k_obs) (s⁻¹) | Reference |

| 0.10 | 1.00 | 90 | 5.2 ± 0.5 × 10⁻⁵ | [1] |

Note: Acetic acid, as a product of the hydrolysis, can also act as a catalyst for the reaction.[1] The study concluded that the hydrolysis of methyl acetate proceeds through specific acid catalysis, not general acid catalysis by the product.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol for Studying the Esterification of Ethanol with Acetic Acid

This protocol is adapted from a study on the esterification of ethanol with acetic acid in a batch reactor.[2][4]

Objective: To determine the effect of the molar ratio of ethanol to acetic acid on the conversion of acetic acid.

Materials:

-

Glacial Acetic Acid (CH₃COOH)

-

Ethanol (C₂H₅OH)

-

Sulfuric Acid (H₂SO₄)

-

Batch reactor with a stirrer and temperature control

-

Condenser

-

Pipettes and burettes

-

Standardized Sodium Hydroxide (NaOH) solution

-

Phenolphthalein indicator

Procedure:

-

Reactor Setup: Set up the batch reactor with a stirrer and a condenser to prevent the loss of volatile components. Maintain the desired reaction temperature (e.g., 60°C) using a water bath or heating mantle with a temperature controller.[2]

-

Reactant Preparation: Prepare reaction mixtures with varying molar ratios of ethanol to acetic acid (e.g., 10:1, 30:1, 50:1).[2]

-

Catalyst Addition: Add a consistent amount of sulfuric acid catalyst (e.g., one drop) to each reaction mixture.[2]

-

Reaction Initiation: Start the stirrer and begin timing the reaction as soon as the catalyst is added.

-

Sampling: At regular time intervals, withdraw a known volume of the reaction mixture.

-

Quenching: Immediately cool the sample in an ice bath to stop the reaction.

-

Titration: Titrate the unreacted acetic acid in the sample with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.[4]

-

Data Analysis: Calculate the concentration of unreacted acetic acid at each time point. The conversion of acetic acid can then be determined using the initial concentration.

Protocol for Monitoring the Hydrolysis of Acetic Anhydride

This protocol is based on the principle of measuring the conductivity of the acetic acid produced during the hydrolysis of acetic anhydride.[5][6]

Objective: To determine the kinetic parameters of the hydrolysis of acetic anhydride.

Reaction: (CH₃CO)₂O + H₂O → 2CH₃COOH

Materials:

-

Acetic Anhydride ((CH₃CO)₂O)

-

Deionized Water

-

Stirred batch reactor with temperature control

-

Conductivity meter and probe

-

Data acquisition system

Procedure:

-

Reactor Setup: Place a known volume of deionized water into the stirred batch reactor and allow it to reach the desired temperature (e.g., 20°C, 23°C, or 26°C).[6]

-

Reaction Initiation: Add a known volume of acetic anhydride to the reactor and immediately start recording the conductivity of the solution over time.[6]

-

Data Acquisition: Continuously monitor and record the conductivity of the reaction mixture until the reaction is complete (i.e., the conductivity stabilizes).

-

Data Analysis:

-

The concentration of acetic acid produced is proportional to the change in conductivity.

-

Use the conductivity data to calculate the concentration of acetic anhydride remaining at different time points.

-

Determine the reaction order and the rate constant by plotting the concentration data against time according to the integrated rate laws.[6]

-

The activation energy can be determined by performing the experiment at different temperatures and using the Arrhenius equation.[6]

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the topic.

General Experimental Workflow for Kinetic Studies